molecular formula C11H9NO2 B034206 2-(Quinolin-4-YL)acetic acid CAS No. 109922-57-8

2-(Quinolin-4-YL)acetic acid

Cat. No. B034206
M. Wt: 187.19 g/mol
InChI Key: KNXINOHLQFUXLB-UHFFFAOYSA-N
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Description

“2-(Quinolin-4-YL)acetic acid” is a chemical compound that belongs to the quinoline family . The empirical formula of this compound is C11H9NO2 . It is a solid substance . Quinoline is a privileged scaffold that appears as an important construction motif for the development of new drugs .


Synthesis Analysis

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . The quinoline ring has been generally synthesized by various conventional named reactions . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines .

Safety And Hazards

The safety information available indicates that “2-(Quinolin-4-YL)acetic acid” is classified as Acute Tox. 3 Oral . It is recommended to avoid dust formation and avoid breathing mist, gas or vapours .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There is a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

2-quinolin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXINOHLQFUXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590626
Record name (Quinolin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-4-YL)acetic acid

CAS RN

109922-57-8
Record name (Quinolin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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